molecular formula H2O4P- B1203007 Phosphate, dihydrogen CAS No. 14066-20-7

Phosphate, dihydrogen

Cat. No.: B1203007
CAS No.: 14066-20-7
M. Wt: 96.987 g/mol
InChI Key: NBIIXXVUZAFLBC-UHFFFAOYSA-M
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Description

Dihydrogenphosphate is an inorganic ion with the chemical formula H₂PO₄⁻. It is a monovalent anion derived from phosphoric acid, where one of the three hydroxyl groups has been deprotonated. This compound is commonly found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

H3PO4+NaOHNaH2PO4+H2O\text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} H3​PO4​+NaOH→NaH2​PO4​+H2​O

Industrial Production Methods

Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dihydrogenphosphate undergoes various chemical reactions, including:

    Acid-Base Reactions: It acts as a weak acid and can donate a proton to form phosphate (PO₄³⁻).

    Neutralization Reactions: Reacts with strong bases to form salts such as sodium dihydrogen phosphate (NaH₂PO₄).

    Hydrolysis: Can hydrolyze to form phosphoric acid and water.

Common Reagents and Conditions

    Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Acids: Hydrochloric acid (HCl)

    Conditions: Aqueous solutions, controlled pH, and temperature

Major Products Formed

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)
  • Potassium Dihydrogen Phosphate (KH₂PO₄)
  • Phosphoric Acid (H₃PO₄)

Scientific Research Applications

Dihydrogenphosphate has a wide range of applications in scientific research:

Mechanism of Action

Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Phosphate (PO₄³⁻)
  • Monohydrogen Phosphate (HPO₄²⁻)
  • Phosphoric Acid (H₃PO₄)

Uniqueness

Dihydrogenphosphate is unique due to its intermediate position in the acid-base equilibrium of phosphoric acid. It acts as both a conjugate base to phosphoric acid and a conjugate acid to phosphate, making it a versatile buffering agent in various applications .

Properties

CAS No.

14066-20-7

Molecular Formula

H2O4P-

Molecular Weight

96.987 g/mol

IUPAC Name

dihydrogen phosphate

InChI

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1

InChI Key

NBIIXXVUZAFLBC-UHFFFAOYSA-M

SMILES

OP(=O)(O)[O-]

Canonical SMILES

OP(=O)(O)[O-]

29505-79-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

29.3 g (0.100 mole) of 4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 4.74 g (0.0500 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 1.58 g (0.0500 mole) of paraformaldehyde (95% ) was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to form yellow precipitate. The yellow precipitate was obtaided by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of a condensate of 4-diazodiphenylamine with glyoxylic acid.formaldehyde.
[Compound]
Name
4-diazodiphenylamine hydrogensulfate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

32.3 g (0.100 mole) of 4'-methoxy-4-diazodiphenylamine hydrogensulfate was dissolved in 70 ml of an 85% phosphoric acid solution. Then 6.64 g (0.0700 mole) of glyoxylic acid monohydrate (97%) was added to this solution and the mixture was stirred at 40° C. for 20 hours. Then 3.96 g (0.0900 mole) of acetaldehyde was added to the reaction mixture and the mixture was stirred at 40° C. for additional 20 hours. Thereafter, the reaction solution was poured into 800 ml of isopropyl alcohol while stirring, to give yellow precipitate. The yellow precipitate was obtained by filtering and washed with isopropyl alcohol, to give dihydrogenphosphate of of a condensate of 4'-methoxy-4-diazodiphenylamine with glyoxylic acid.acetaldehyde.
[Compound]
Name
4'-methoxy-4-diazodiphenylamine hydrogensulfate
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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